molecular formula C22H19N3O4 B2734293 4-((1H-imidazol-1-yl)methyl)-N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)benzamide CAS No. 1448058-19-2

4-((1H-imidazol-1-yl)methyl)-N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)benzamide

Cat. No. B2734293
CAS RN: 1448058-19-2
M. Wt: 389.411
InChI Key: QVUXPWFLSGOKDB-UHFFFAOYSA-N
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Description

This compound is an imidazole derivative . Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is a heterocyclic building block used in chemical synthesis .


Synthesis Analysis

The synthesis of imidazole derivatives involves a general, inexpensive, and versatile method for the formation of C–N bonds via an aromatic aldehyde and o-phenylenediamine .


Molecular Structure Analysis

The molecular structure of imidazole derivatives is complex and involves various chemical reactions .


Chemical Reactions Analysis

Imidazole derivatives undergo various chemical reactions, which are crucial in their synthesis .


Physical And Chemical Properties Analysis

The physical and chemical properties of imidazole derivatives vary. For instance, 1,4-bis(imidazol-1-ylmethyl)benzene has a molecular weight of 238.288 g/mol, a density of 1.2±0.1 g/cm3, and a boiling point of 487.0±25.0 °C at 760 mmHg .

Scientific Research Applications

Synthesis of Imidazoles

Imidazoles are an important heterocyclic structural motif in functional molecules and are utilized in a diverse range of applications . The compound contains an imidazole ring, which is a key component in a variety of everyday applications . Recent advances in the regiocontrolled synthesis of substituted imidazoles have been highlighted, with an emphasis on the bonds constructed during the formation of the imidazole .

Metal–Organic Frameworks (MOFs)

The compound has been used in the synthesis of metal–organic frameworks (MOFs) with mixed tris [4- (1H-imidazol-1-yl)phenyl]phosphine oxide and dicarboxylate ligands . MOFs are a class of compounds consisting of metal ions or clusters coordinated to organic ligands to form one-, two-, or three-dimensional structures.

Antifungal Research

Due to the known antifungal properties of these combined pharmacophores, this novel compound is suitable for antifungal activity research .

Parasite Growth Inhibition

The compound has shown nanomolar-level parasite growth inhibition (T. cruzi EC50≤100 nM) and no cytotoxicity to human cells (HeLa CC50> 50μM) . This makes it a potential candidate for further research in the field of parasitology.

Organic Synthesis

The compound can be used in organic synthesis, particularly in the synthesis of imidazoles via methods that only form one of the heterocycle’s core bonds .

Catalysis

Imidazoles, including the compound , have been used in catalysis . They are key components in a variety of catalysts due to their ability to donate and accept electrons.

Safety and Hazards

Imidazole derivatives should be handled with care. They should be stored in a cool, dark place away from incompatible materials such as oxidizing agents . In case of exposure, appropriate safety measures should be taken .

Future Directions

Imidazole has a broad range of chemical and biological properties, making it a valuable component in the development of new drugs . Its derivatives show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities . Therefore, the future directions of research on imidazole derivatives could focus on exploring these properties further and developing new drugs.

properties

IUPAC Name

N-[4-(1,3-benzodioxol-5-yloxy)but-2-ynyl]-4-(imidazol-1-ylmethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19N3O4/c26-22(18-5-3-17(4-6-18)14-25-11-10-23-15-25)24-9-1-2-12-27-19-7-8-20-21(13-19)29-16-28-20/h3-8,10-11,13,15H,9,12,14,16H2,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVUXPWFLSGOKDB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)OCC#CCNC(=O)C3=CC=C(C=C3)CN4C=CN=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-((1H-imidazol-1-yl)methyl)-N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)benzamide

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